3-Azabicyclo[3.1.1]heptane

Bioisosterism Pyridine Replacement Structural Biology

3-Azabicyclo[3.1.1]heptane (BCHP) is a conformationally restricted, nitrogen-containing bridged bicyclic scaffold with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol. It serves as a saturated bioisostere for meta-substituted pyridine rings, mimicking their geometric exit vector angles (119–120°) and substituent distances (4.8–5.0 Å) while replacing the planar aromatic system with a three-dimensional, sp³-rich framework.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 286-35-1
Cat. No. B1320257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.1]heptane
CAS286-35-1
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1C2CC1CNC2
InChIInChI=1S/C6H11N/c1-5-2-6(1)4-7-3-5/h5-7H,1-4H2
InChIKeyPWVHZVWNAGLZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.1.1]heptane (CAS 286-35-1): Procurement-Ready Saturated Pyridine Bioisostere Building Block


3-Azabicyclo[3.1.1]heptane (BCHP) is a conformationally restricted, nitrogen-containing bridged bicyclic scaffold with the molecular formula C₆H₁₁N and a molecular weight of 97.16 g/mol . It serves as a saturated bioisostere for meta-substituted pyridine rings, mimicking their geometric exit vector angles (119–120°) and substituent distances (4.8–5.0 Å) while replacing the planar aromatic system with a three-dimensional, sp³-rich framework [1]. This scaffold has been incorporated into drug candidates to dramatically improve key developability parameters including aqueous solubility, metabolic stability, and lipophilicity [1].

Why Pyridine, Piperidine, or Bicyclo[3.1.1]heptane Analogs Cannot Simply Substitute for 3-Azabicyclo[3.1.1]heptane


3-Azabicyclo[3.1.1]heptane is not interchangeable with its closest analogs due to profound differences in three-dimensional shape, heteroatom placement, and resultant physicochemical and pharmacokinetic behavior. While pyridine provides a planar, aromatic core with a defined nitrogen vector, its incorporation often limits solubility and metabolic stability [1]. Piperidine, a common saturated six-membered ring, offers conformational flexibility that reduces target selectivity compared to the rigid bicyclic scaffold [2]. Bicyclo[3.1.1]heptane, the all-carbon analog, lacks the nitrogen atom essential for hydrogen bonding and amine-based functionalization, thereby altering pKa, LogD, and molecular recognition [3]. The specific placement of the nitrogen at the 3-position in the bridged framework confers a unique combination of geometric mimicry of meta-substituted pyridines and the developability advantages of a saturated, sp³-rich core—a combination that cannot be achieved by simple substitution with any single alternative scaffold [1].

Quantitative Differentiation of 3-Azabicyclo[3.1.1]heptane: Head-to-Head Evidence for Informed Procurement


Geometric Mimicry of meta-Substituted Pyridines Validated by X-ray Crystallography

3-Azabicyclo[3.1.1]heptane closely replicates the exit vector geometry of meta-substituted pyridines, a critical feature for maintaining target binding when replacing a pyridine ring. X-ray crystallographic analysis reveals an angle ϕ between substituents of 124–126° for 3-azabicyclo[3.1.1]heptane, compared to 125° for a representative pyridine [1]. The distance d between bridgehead substituents is 4.79–4.81 Å for 3-azabicyclo[3.1.1]heptane versus 5.06 Å for pyridine, while the core C–C distance r is 2.12 Å versus 2.41 Å [1].

Bioisosterism Pyridine Replacement Structural Biology X-ray Crystallography

13.6-Fold Increase in Aqueous Solubility vs. Rupatadine (Pyridine-Containing Drug)

Replacement of the pyridine ring in the antihistamine drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core resulted in a >12-fold increase in aqueous solubility. Solubility increased from 29 µM for Rupatadine to 365 µM for the 3-azabicyclo[3.1.1]heptane analog (compound 52), both measured as free bases [1].

Solubility Developability Formulation Bioisosterism

11.1-Fold Reduction in Intrinsic Clearance (CLint) and 11.2-Fold Extension of Half-Life (t₁/₂) vs. Rupatadine in Human Liver Microsomes

The saturated 3-azabicyclo[3.1.1]heptane core imparts dramatic metabolic stabilization compared to the pyridine ring. In human liver microsome assays, intrinsic clearance (CLint) decreased from 517 mg min⁻¹ µL⁻¹ for Rupatadine to 47 mg min⁻¹ µL⁻¹ for the 3-azabicyclo[3.1.1]heptane analog (compound 52), representing an 11.1-fold reduction [1]. Correspondingly, half-life (t₁/₂) increased from 3.2 minutes to 35.7 minutes, an 11.2-fold extension [1].

Metabolic Stability Pharmacokinetics Liver Microsomes Clearance

Significant Reduction in Lipophilicity (logD >4.5 to 3.8) vs. Rupatadine

Lipophilicity, a key determinant of absorption, distribution, and off-target toxicity, is substantially reduced by the 3-azabicyclo[3.1.1]heptane scaffold. While calculated clogP remained similar (5.1 for Rupatadine vs. 5.2 for compound 52), experimentally determined logD decreased from >4.5 for Rupatadine to 3.8 for the 3-azabicyclo[3.1.1]heptane analog [1].

Lipophilicity LogD Drug-likeness Permeability

Scalable Multigram Synthesis Validated for Industrial Procurement

A general and scalable synthetic route to 3-azabicyclo[3.1.1]heptane derivatives has been demonstrated, enabling production of up to 40 grams of product [1]. The method relies on reduction of spirocyclic oxetanyl nitriles and has been independently reviewed and highlighted for its scalability . A separate multigram synthesis approach utilizing intramolecular imide formation on 1,3-functionalized cyclobutane derivatives has also been reported, providing an orthogonal route to 3-azabicyclo[3.1.1]heptane derivatives including bicyclic thalidomide analogs [2].

Scalability Process Chemistry Multigram Synthesis Building Block

Prioritized Application Scenarios for 3-Azabicyclo[3.1.1]heptane Based on Validated Differentiation


Replacement of meta-Substituted Pyridines in Lead Optimization

When a pyridine-containing lead series exhibits poor solubility, high metabolic clearance, or excessive lipophilicity, 3-azabicyclo[3.1.1]heptane provides a geometrically validated bioisosteric replacement that improves these parameters by an order of magnitude, as demonstrated in the Rupatadine case study where solubility increased 13.6-fold and CLint decreased 11.1-fold [1].

Design of CNS-Penetrant Compounds Requiring Balanced Properties

For central nervous system (CNS) targets where a balance of permeability, low efflux, and metabolic stability is essential, the rigid, sp³-rich scaffold of 3-azabicyclo[3.1.1]heptane offers a favorable profile. Its reduced logD (3.8 vs. >4.5 for pyridine analog) [1] may lower non-specific brain tissue binding while maintaining sufficient passive permeability due to its three-dimensional shape.

Scaffold Hopping to Escape Intellectual Property or Toxicity Liabilities

The 3-azabicyclo[3.1.1]heptane core enables scaffold hopping away from crowded pyridine or piperidine chemical space. Its unique bridged bicyclic architecture is distinct from common heteroaromatic cores, potentially offering freedom to operate in competitive target areas while simultaneously mitigating class-associated toxicities linked to planar aromatic systems [1].

Construction of Focused Libraries of Ketohexokinase (KHK) Inhibitors

Patented 3-azabicyclo[3.1.1]heptane derivatives have been explicitly claimed as ketohexokinase (KHK) inhibitors for the treatment of metabolic diseases including diabetes, obesity, and NASH [2]. The scaffold therefore represents a privileged chemotype for programs targeting fructose metabolism and related pathways, with commercial building blocks available to accelerate SAR exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azabicyclo[3.1.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.